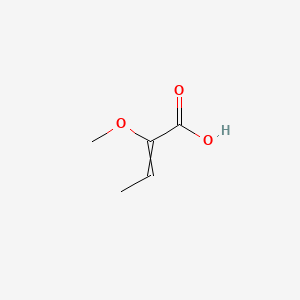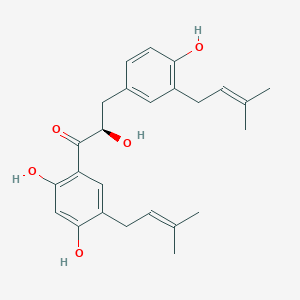
Kanzonol Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanzonol Y is a naturally occurring chalcone, a type of flavonoid, found in the roots of Glycyrrhiza glabra (licorice). Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, in particular, has garnered attention for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanzonol Y can be synthesized through the extraction and fractionation of the methanolic extract of Glycyrrhiza glabra roots. The process involves silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate the compound . The structure of this compound is confirmed through spectroscopic and mass spectrometric analyses.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from licorice roots, followed by purification using chromatographic techniques. Advances in biotechnological methods may also facilitate the production of this compound through microbial synthesis or plant cell cultures.
Análisis De Reacciones Químicas
Types of Reactions: Kanzonol Y undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the chalcone structure to dihydrochalcones, altering its biological properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives with different pharmacological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, each with unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Kanzonol Y serves as a precursor for synthesizing other bioactive flavonoids and chalcones.
Biology: It exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: this compound has shown potential in antiviral, antimicrobial, and anti-inflammatory therapies
Industry: Its antioxidant properties make it a valuable additive in food and cosmetic industries to prevent oxidation and prolong shelf life.
Mecanismo De Acción
Kanzonol Y exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi.
Comparación Con Compuestos Similares
Kanzonol Y is compared with other chalcones and flavonoids, such as:
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Isoliquiritigenin: Exhibits strong antioxidant and anticancer activities.
Glycyglabrone: Another chalcone from Glycyrrhiza glabra with significant antioxidant activity.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in multiple fields. Its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a promising candidate for further research and development.
Propiedades
Número CAS |
184584-87-0 |
|---|---|
Fórmula molecular |
C25H30O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(2R)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C25H30O5/c1-15(2)5-8-18-11-17(7-10-21(18)26)12-24(29)25(30)20-13-19(9-6-16(3)4)22(27)14-23(20)28/h5-7,10-11,13-14,24,26-29H,8-9,12H2,1-4H3/t24-/m1/s1 |
Clave InChI |
DKIYWPRXYDNQFG-XMMPIXPASA-N |
SMILES isomérico |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)[C@@H](CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |
SMILES canónico |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C(CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
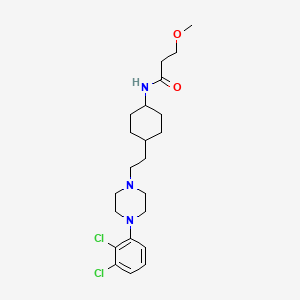
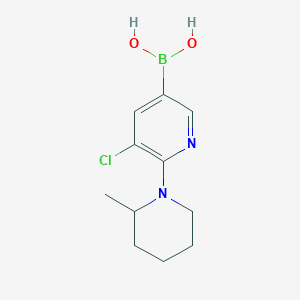

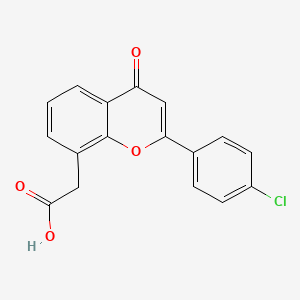
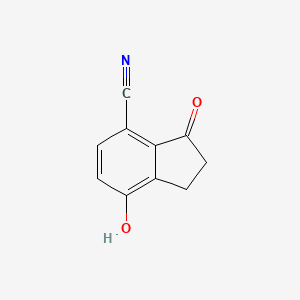



![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
